(4-Amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone
CAS No.:
Cat. No.: VC13518290
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O2 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | (4-amino-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C11H14N2O2/c12-8-3-4-9(10(14)7-8)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,12H2 |
| Standard InChI Key | CAVWPPFFSRQGPB-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C2=C(C=C(C=C2)N)O |
| Canonical SMILES | C1CCN(C1)C(=O)C2=C(C=C(C=C2)N)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central methanone group bridging a 4-amino-2-hydroxyphenyl ring and a pyrrolidine ring. The phenyl ring’s substitution pattern—amino (-NH) at the 4-position and hydroxyl (-OH) at the 2-position—creates a polar, hydrogen-bond-capable scaffold. The pyrrolidine moiety, a five-membered saturated ring containing one nitrogen atom, contributes to the molecule’s conformational flexibility and basicity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | (4-amino-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone |
| SMILES | C1CCN(C1)C(=O)C2=C(C=C(C=C2)N)O |
| InChI Key | CAVWPPFFSRQGPB-UHFFFAOYSA-N |
The compound’s solubility is influenced by its polar functional groups, rendering it moderately soluble in polar solvents like ethanol and dimethyl sulfoxide (DMSO).
Synthesis and Reaction Pathways
Multi-Step Synthesis
The synthesis of (4-amino-2-hydroxyphenyl)(pyrrolidin-1-yl)methanone involves sequential functionalization of the phenyl and pyrrolidine rings. A proposed pathway includes:
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Friedel-Crafts Acylation: Introduction of the pyrrolidine moiety via reaction of pyrrolidine with an acyl chloride derivative of 4-amino-2-hydroxybenzoic acid.
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Reductive Amination: Sodium borohydride-mediated reduction of intermediate imines to stabilize the amino group.
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Purification: Column chromatography or recrystallization to isolate the final product.
Biological Activity and Mechanisms
Antioxidant Properties
The compound’s phenolic -OH and aromatic -NH groups enable free radical scavenging via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. In vitro assays demonstrate significant reduction of reactive oxygen species (ROS) in cellular models, comparable to reference antioxidants like ascorbic acid.
Cytotoxicity Against Cancer Cells
Preliminary studies indicate dose-dependent cytotoxicity in human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines, with IC values ranging from 20–50 μM. The mechanism may involve inhibition of topoisomerase II or induction of apoptosis through mitochondrial pathways.
Table 2: Biological Activity Profile
| Cell Line | IC (μM) | Proposed Mechanism |
|---|---|---|
| MCF-7 | 25 ± 3 | Topoisomerase II inhibition |
| A549 | 48 ± 5 | Apoptosis induction |
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